molecular formula C16H11ClN2O2 B1363419 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 372107-14-7

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1363419
CAS No.: 372107-14-7
M. Wt: 298.72 g/mol
InChI Key: JHLATFKKYWPLEJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Case Study:
In vitro studies showed that this compound reduced cell viability in human cancer cell lines, including breast and lung cancers, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
This compound12.5COX-2
Aspirin15COX-2

Agricultural Applications

2.1 Pesticide Development

This pyrazole derivative has been explored as a potential pesticide due to its ability to disrupt the biological functions of pests. Its structural characteristics allow it to act on specific enzymatic pathways in insects, leading to their mortality.

Case Study:
Field trials indicated that formulations containing this compound exhibited effective pest control against aphids and beetles, demonstrating a significant reduction in pest population compared to untreated controls .

Material Science

3.1 Photochemical Applications

The compound's unique structure allows it to exhibit photochromic behavior, making it suitable for applications in smart materials and sensors. When exposed to UV light, it undergoes structural changes that can be harnessed for optical devices.

Data Table: Photochromic Properties

PropertyValue
Wavelength of Absorption (nm)350
Switching Time (ms)200

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CPPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H11ClN2O2
  • Molecular Weight : 298.72 g/mol
  • CAS Number : 372107-14-7

The compound is characterized by its pyrazole structure, which is known for conferring various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPPC and related pyrazole derivatives. For instance, a series of pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition:

CompoundCell LineIC50 (µM)
CPPCMCF-70.46
CPPCNCI-H4600.39
Derivative XHCT1160.01

These results suggest that CPPC and its derivatives may act through mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

CPPC also demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundIC50 (µM)Reference
CPPC10
Dexamethasone1

These findings indicate that CPPC may serve as a potential therapeutic agent for inflammatory diseases, providing an alternative to traditional anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of CPPC has been evaluated against various bacterial strains. It showed promising results comparable to standard antibiotics:

Bacterial StrainInhibition Zone (mm)Standard Drug
E. coli15Ampicillin
Bacillus subtilis18Norfloxacin

These results underscore the potential of CPPC as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Synthesis and Evaluation

A study conducted by Pickard et al. synthesized several derivatives of CPPC and assessed their biological activities. The most promising compounds exhibited potent anticancer and anti-inflammatory effects, with some showing IC50 values in the nanomolar range against specific cancer cell lines .

Mechanistic Insights

Research has also delved into the mechanisms underlying the biological activities of CPPC. For example, studies have indicated that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, further enhancing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and a dimethylformamide dimethyl acetal (DMF-DMA) intermediate. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1:1 molar ratio of starting materials) is critical to achieving high yields (>70%).

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray diffraction (XRD): Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) are reported for structurally analogous pyrazole derivatives .
  • NMR/IR spectroscopy: 1^1H NMR signals for the pyrazole ring protons appear at δ 7.2–8.5 ppm, while IR spectra show characteristic C=O stretching at ~1700 cm1^{-1} .
  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 318.68 (C13_{13}H10_{10}ClF3_3N2_2O2_2) for related compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

Yield optimization involves:

  • Catalyst screening: Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to reduce reaction time.
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency .
  • Purification methods: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How to resolve discrepancies in reported biological activities of pyrazole-4-carboxylic acid derivatives?

Discrepancies may arise from substituent effects (e.g., electron-withdrawing Cl vs. CF3_3) or assay conditions. Recommended approaches:

  • Comparative bioassays: Use standardized protocols (e.g., IC50_{50} measurements against carbonic anhydrase isoforms) .
  • Structure-activity relationship (SAR) studies: Correlate substituent position (e.g., 4-Cl vs. 3-Cl) with activity using molecular docking (AutoDock Vina) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic regions at the carboxylate group .
  • Molecular dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to assess solubility and stability .

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Salt formation: React with sodium bicarbonate to generate the water-soluble sodium carboxylate .
  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<10% v/v) to maintain biocompatibility .

Q. Data Analysis & Contradictions

Q. Why do crystallographic data for similar compounds show variations in dihedral angles?

Dihedral angle differences (e.g., 102.42° vs. 104.5° in related structures) arise from substituent steric effects. For example, bulky groups (e.g., CF3_3) increase torsional strain, altering the pyrazole-carboxylic acid plane .

Q. How to interpret conflicting IR spectra for the carboxylic acid group?

Discrepancies in C=O stretching frequencies (1650–1720 cm1^{-1}) may result from hydrogen bonding in the solid state vs. solution. Use attenuated total reflectance (ATR)-IR with controlled humidity to standardize measurements .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound in academic labs?

  • GHS Classification: Acute toxicity (Category 3, H301) requires PPE (gloves, goggles) and fume hood use .
  • Waste disposal: Neutralize with 10% NaOH before discarding .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLATFKKYWPLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356720
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-14-7
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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